molecular formula C7H6ClNO3 B13439804 (6-Chloro-4-hydroxypyridin-2-YL)acetic acid

(6-Chloro-4-hydroxypyridin-2-YL)acetic acid

Katalognummer: B13439804
Molekulargewicht: 187.58 g/mol
InChI-Schlüssel: XSDQSJYDRFLBOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Chloro-4-hydroxypyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a hydroxyl group at the 4-position, and an acetic acid moiety at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-hydroxypyridin-2-YL)acetic acid typically involves the chlorination of 4-hydroxypyridine followed by the introduction of the acetic acid group. One common method involves the reaction of 4-hydroxypyridine with thionyl chloride to introduce the chlorine atom at the 6-position. This is followed by the reaction with bromoacetic acid to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and subsequent acylation reactions. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Chloro-4-hydroxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Formation of 6-chloro-4-pyridone-2-acetic acid.

    Reduction: Formation of 6-chloro-4-hydroxypyridine-2-ylmethanol.

    Substitution: Formation of 6-substituted-4-hydroxypyridin-2-ylacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

(6-Chloro-4-hydroxypyridin-2-YL)acetic acid is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of (6-Chloro-4-hydroxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxypyridine: Lacks the chlorine and acetic acid groups.

    6-Chloropyridine-2-carboxylic acid: Lacks the hydroxyl group.

    2-Pyridylacetic acid: Lacks the chlorine and hydroxyl groups.

Uniqueness

(6-Chloro-4-hydroxypyridin-2-YL)acetic acid is unique due to the presence of both the chlorine and hydroxyl groups on the pyridine ring, as well as the acetic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Eigenschaften

Molekularformel

C7H6ClNO3

Molekulargewicht

187.58 g/mol

IUPAC-Name

2-(6-chloro-4-oxo-1H-pyridin-2-yl)acetic acid

InChI

InChI=1S/C7H6ClNO3/c8-6-3-5(10)1-4(9-6)2-7(11)12/h1,3H,2H2,(H,9,10)(H,11,12)

InChI-Schlüssel

XSDQSJYDRFLBOI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC(=CC1=O)Cl)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.